1,4-Diacetoxy-2,3-dicyanobenzene
Overview
Description
1,4-Diacetoxy-2,3-dicyanobenzene (ADB) is a compound that has been utilized in the measurement of intracellular pH using flow cytometry. ADB is capable of entering cells and undergoing cleavage to produce the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH). This process allows for the monitoring of pH changes within cells, which is crucial for understanding various cellular processes and the effects of different treatments on cell physiology .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of ADB, they do provide insights into related compounds and their chemical behavior. For instance, 1,2-dicyanobenzene, which shares the dicyanobenzene moiety with ADB, has been studied as a precursor to phthalocyanines, indicating the potential reactivity of the cyano groups in such compounds . This information could be relevant when considering the synthetic pathways that might be used to create ADB or related molecules.
Molecular Structure Analysis
The structure of ADB is not directly analyzed in the provided papers, but the structure of a related compound, 1,2-dicyanobenzene, has been described. This molecule exhibits mirror symmetry with slightly bent cyano groups above the plane of the benzene ring. The bond lengths and internal angles within the benzene ring deviate slightly from the expected values, which could suggest similar structural characteristics for ADB .
Chemical Reactions Analysis
ADB's chemical reactivity is highlighted in its use as a pH indicator. Upon entering cells, ADB is hydrolyzed to DCH, which is the actual fluorescent species used for pH measurements. The hydrolysis and the stability of the resulting DCH are influenced by factors such as incubation conditions and esterase activity within the cells. It is also noted that ADB can be toxic to cells when exposed to a UV laser beam at concentrations greater than 5 micrograms/ml . This toxicity is an important consideration when using ADB in experimental setups.
Physical and Chemical Properties Analysis
The physical and chemical properties of ADB are inferred from its behavior in biological systems. ADB is non-toxic to cells at concentrations up to 20 micrograms/ml, which suggests a degree of biocompatibility. The compound's ability to be cleaved by esterases to a fluorescent species indicates that it has reactive ester bonds. The stability of the pH measurements using ADB is sensitive to temperature and the presence of potassium ions, which implies that ADB's properties can be influenced by the ionic composition of the environment .
Scientific Research Applications
Intracellular pH Measurements
1,4-Diacetoxy-2,3-dicyanobenzene (ADB) is utilized for measuring intracellular pH via flow cytometry. ADB enters cells and is converted to the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH). This method provides excellent reproducibility for pH measurements with a resolution of ≤0.05 pH units in the range of 6.4 to 8.0. However, the presence of a transient fluorescent species during ADB hydrolysis can cause erroneous pH readings, necessitating careful calibration and control of incubation conditions and esterase activity for accurate results (Cook & Fox, 1988).
Encapsulated-Guest Rotation in Supramolecular Structures
The compound has been studied in the context of supramolecular gyroscopes. It can be encapsulated within a self-assembled heterocapsule, forming a system where it rotates along the axis of the capsule. This behavior exemplifies a dynamic feature of molecular systems and could be significant for the development of molecular machines (Kitagawa et al., 2009).
Photochemical Reactions
In photochemistry, 1,4-Diacetoxy-2,3-dicyanobenzene participates in photosubstitution reactions with various olefins. This process is influenced by the substituents of the dicyanobenzene, demonstrating the compound's role as a photosensitizer in organic synthesis (Borg, Arnold, & Cameron, 1984).
Electrocatalysis and Organic Synthesis
The compound has been explored in the context of electrocatalysis and organic synthesis. For instance, its reactions with various reagents and catalysts have led to the creation of new molecules and the exploration of reaction mechanisms, enhancing our understanding of organic chemical processes (Mondal, Samanta, Jana, & Hajra, 2017).
Polymer Synthesis
It serves as a building block in the synthesis of novel polymers, such as chiral luminescent organoboron polymers. These polymers exhibit unique properties like intense blue-green light emission, showcasing the potential of 1,4-Diacetoxy-2,3-dicyanobenzene in materials science (Nagai et al., 2009).
Safety And Hazards
When handling “1,4-Diacetoxy-2,3-dicyanobenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(4-acetyloxy-2,3-dicyanophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDCGBVAZDYTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232458 | |
Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetoxy-2,3-dicyanobenzene | |
CAS RN |
83619-73-2 | |
Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.